

6-Hydrazinopurine protocol for TUC-seq analysis of RNA decay

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Hydrazinopurine**

Cat. No.: **B103314**

[Get Quote](#)

Application Notes & Protocols

Measuring RNA Decay Dynamics with 6-Hydrazinopurine (6HP) TUC-seq

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

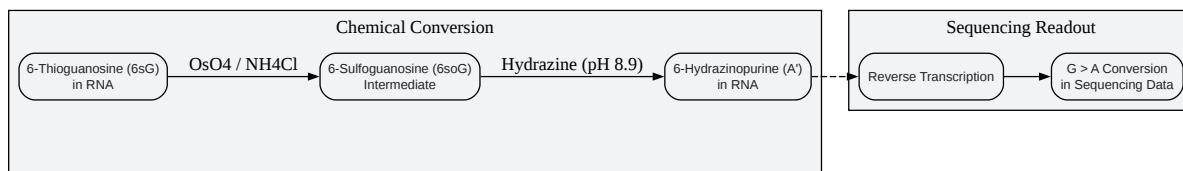
Introduction: Unveiling the Dynamics of the Transcriptome

The steady-state level of an RNA molecule is a reflection of the delicate balance between its synthesis and degradation. Gene expression profiling through standard RNA sequencing provides a static snapshot of the transcriptome, obscuring the underlying kinetics of RNA transcription, processing, and decay.^{[1][2][3]} To truly understand the regulatory networks that govern cellular function and disease, it is imperative to dissect these dynamic processes. Metabolic labeling of nascent RNA with nucleotide analogs offers a powerful strategy to track RNA populations over time within intact cells.^{[4][5]}

This application note provides a comprehensive protocol for Thiol(SH)-linked Alkylation for the Metabolic Sequencing of RNA (TUC-seq) utilizing the purine analog 6-thioguanosine (6sG). Upon incorporation into newly transcribed RNA, 6sG is chemically converted to a **6-hydrazinopurine** (6HP) derivative.^{[6][7]} This modified purine is read as adenosine by reverse transcriptase during library preparation, introducing a specific G-to-A conversion signature in

the sequencing data. This allows for the precise identification and quantification of newly synthesized RNA, enabling the calculation of transcript-specific decay rates. The chemical conversion is also compatible with the widely used 4-thiouridine (4sU) analog, which is converted to cytidine (U-to-C conversion), paving the way for powerful dual-labeling strategies (TUC-seq DUAL) for highly accurate measurements of RNA lifetimes.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

This guide will detail the principles of the 6HP TUC-seq method, provide a step-by-step experimental protocol, and discuss key considerations for successful implementation and data analysis.


Principle of the Method: Chemical Recoding of 6-Thioguanosine

The TUC-seq method for 6sG-labeled RNA is a multi-step process that begins with the metabolic labeling of cells and culminates in the bioinformatic analysis of G-to-A conversions in sequencing reads.

- **Metabolic Labeling:** Cells are incubated with 6-thioguanosine (6sG), a thiolated analog of guanosine. Cellular enzymes convert 6sG into 6sG-triphosphate, which is then incorporated into newly transcribed RNA by RNA polymerases in place of guanosine.[\[6\]](#)[\[7\]](#)
- **RNA Isolation:** Total RNA is extracted from the cells, containing a mixture of pre-existing, unlabeled RNA and newly synthesized, 6sG-containing RNA.
- **Chemical Conversion:** The isolated RNA is subjected to a two-step chemical treatment. First, an osmium tetroxide (OsO_4) and ammonium chloride (NH_4Cl) solution oxidizes the 6sG to 6-sulfoguanosine (6sOG). This intermediate is then treated with a buffered hydrazine solution, which quantitatively substitutes the sulfonate group to form a stable **6-hydrazinopurine (A')** derivative.[\[10\]](#)[\[11\]](#)
- **Reverse Transcription and Sequencing:** During reverse transcription for sequencing library preparation, the **6-hydrazinopurine** base is read as an adenosine (A). This results in a G-to-A conversion at the positions where 6sG was incorporated.
- **Data Analysis:** The resulting sequencing reads are aligned to a reference genome. The frequency of G-to-A conversions is then used to distinguish newly synthesized transcripts

from the pre-existing RNA pool, allowing for the calculation of RNA decay rates.

The following diagram illustrates the core chemical transformation in the 6HP TUC-seq protocol.

[Click to download full resolution via product page](#)

Caption: Chemical conversion of 6sG to **6-hydrzinopurine** in TUC-seq.

Experimental Protocol

This protocol is designed for mammalian cell culture but can be adapted for other systems. It is crucial to optimize labeling conditions for each cell type to minimize toxicity and ensure efficient incorporation.[1]

Part 1: Cell Culture and Metabolic Labeling

- Cell Seeding: The day before the experiment, seed cells at a density that allows for exponential growth throughout the labeling and chase periods (typically 50-80% confluence at the time of labeling).[1]
- Preparation of 6sG Stock Solution: Prepare a 100 mM stock solution of 6-thioguanosine (e.g., Sigma-Aldrich) in DMSO. Store in small aliquots at -20°C, protected from light.
- Pulse Labeling:
 - Warm the required volume of cell culture medium to 37°C.

- Add the 6sG stock solution to the pre-warmed medium to a final concentration of 100-200 μ M.
- Expert Tip: The optimal concentration and duration of labeling should be determined empirically for your cell line. High concentrations or prolonged exposure can be cytotoxic.
- Remove the old medium from the cells and replace it with the 6sG-containing medium.
- Incubate the cells for the desired pulse duration (e.g., 2-4 hours for decay measurements).
- Chase (for decay rate measurement):
 - After the pulse, remove the 6sG-containing medium.
 - Wash the cells twice with 1X PBS to remove any residual 6sG.
 - Add fresh, pre-warmed medium containing a high concentration of standard guanosine (e.g., 10 mM) to outcompete any remaining intracellular 6sG.
 - Collect cells at various time points during the chase (e.g., 0, 2, 4, 8, 12 hours).
- Cell Lysis and RNA Extraction:
 - At each time point, lyse the cells directly on the plate using TRIzol reagent or a similar lysis buffer.
 - Extract total RNA according to the manufacturer's protocol.
 - Expert Tip: Ensure high-quality, intact RNA is obtained. Perform a DNase treatment (e.g., TURBO DNase) to remove any contaminating genomic DNA.^[12] Assess RNA integrity using a Bioanalyzer or similar system.

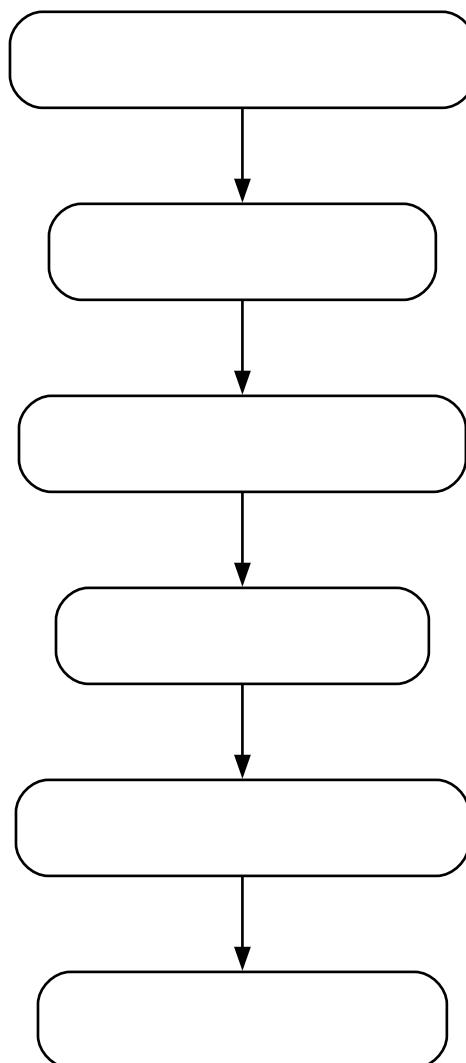
Part 2: 6sG to 6-Hydrazinopurine Conversion

This chemical conversion is the core of the TUC-seq method and should be performed in a chemical fume hood with appropriate personal protective equipment, as OsO₄ is highly toxic and volatile.

Reagent Preparation:

Reagent	Stock Concentration	Working Concentration	Preparation Notes
Ammonium Chloride (NH ₄ Cl)	2 M	180 mM	Prepare fresh in nuclease-free water.
Osmium Tetroxide (OsO ₄)	2% (w/v) in water	0.45 mM	Commercially available ampoules. Handle with extreme caution.
Hydrazine Solution	Hydrazine hydrate	~1 M, pH 8.9	Prepare by diluting hydrazine hydrate in a buffer (e.g., Tris-HCl) and adjusting the pH. Prepare fresh.

Conversion Reaction:


- In a nuclease-free tube, combine 5-10 µg of total RNA with NH₄Cl to a final concentration of 180 mM and OsO₄ to a final concentration of 0.45 mM in a total volume of 50-100 µL.[\[13\]](#)
- Incubate the reaction at 40°C for 2 hours.[\[11\]](#)
- Purify the RNA using an RNA cleanup kit (e.g., Zymo RNA Clean & Concentrator) or by ethanol precipitation to remove the OsO₄ and NH₄Cl.
- Resuspend the RNA pellet in the buffered hydrazine solution.
- Incubate at 40°C for 2 hours.[\[11\]](#)
- Perform a final RNA cleanup to remove the hydrazine. Elute the purified, converted RNA in nuclease-free water.

Part 3: Library Preparation and Sequencing

- Use the converted RNA as input for a standard RNA sequencing library preparation protocol (e.g., Illumina TruSeq Stranded mRNA or Quant-seq 3' mRNA-Seq).
- Expert Tip: The choice of library preparation kit can influence the results. For example, 3' end sequencing methods like Quant-seq can be cost-effective for quantifying changes in mRNA abundance.^[4]
- Perform high-throughput sequencing on an Illumina platform, aiming for sufficient sequencing depth to accurately quantify G-to-A conversions.

Data Analysis Workflow

The analysis of TUC-seq data requires a specialized bioinformatic pipeline to identify and quantify G-to-A conversions and calculate RNA decay rates.

[Click to download full resolution via product page](#)

Caption: Bioinformatic pipeline for 6HP TUC-seq data analysis.

- Preprocessing: Raw sequencing reads in FASTQ format are first assessed for quality and trimmed to remove adapters and low-quality bases.
- Alignment: The cleaned reads are aligned to the reference genome using a splice-aware aligner like STAR.
- Mutation Annotation: Aligned reads (in BAM/SAM format) are analyzed to identify and count G-to-A mismatches relative to the reference genome. Scripts for this purpose are often custom or available in repositories like GitHub.[14][15]
- Read Classification: Based on the number of G-to-A conversions, reads are classified as originating from "new" (6sG-containing) or "old" (unlabeled) transcripts.
- Decay Rate Calculation: The fraction of new RNA for each transcript is calculated at each time point of the chase. These values are then fitted to a one-phase decay model to determine the RNA half-life ($t_{1/2}$) for each transcript.[16][17]

Trustworthiness and Self-Validation

To ensure the reliability of your TUC-seq results, incorporate the following controls and validation steps:

- Unlabeled Control: Process a sample of RNA from cells that were not treated with 6sG. This will establish the background G-to-A error rate of the polymerase and sequencer.
- Spike-in Controls: Include in vitro transcribed RNA with and without 6sG incorporation at known ratios. This can validate the efficiency of the chemical conversion and the accuracy of the data analysis pipeline.
- qPCR Validation: Validate the decay rates of a subset of high- and low-turnover genes, as determined by TUC-seq, using an independent method like RT-qPCR following transcriptional inhibition (e.g., with Actinomycin D).[18]

- Toxicity Assessment: Before the main experiment, perform a dose-response curve to determine the highest concentration of 6sG that does not adversely affect cell viability or proliferation.[\[1\]](#)

Conclusion and Future Perspectives

The **6-hydrazinopurine** TUC-seq protocol provides a robust and precise method for measuring transcriptome-wide RNA decay rates. By recoding metabolically incorporated 6sG into a distinct sequencing signature, this technique circumvents the need for physical separation of labeled RNA, reducing experimental bias and improving scalability.[\[3\]](#)[\[4\]](#) The compatibility with 4sU labeling in TUC-seq DUAL experiments further enhances the precision of RNA lifetime measurements.[\[6\]](#)[\[7\]](#) As our understanding of the epitranscriptome grows, methods like TUC-seq will be invaluable for dissecting the complex layers of gene regulation that are critical for both basic research and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. Thiol-linked alkylation of RNA to assess expression dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioguanosine Conversion Enables mRNA-Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC-seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. Thioguanosine Conversion Enables mRNA-Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC-seq DUAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improving the study of RNA dynamics through advances in RNA-seq with metabolic labeling and nucleotide-recoding chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GitHub - mortazavilab/TUC-seq: TUC-seq pipeline [github.com]
- 15. GitHub - mortazavilab/long-TUC-seq: long-TUC-seq pipeline [github.com]
- 16. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-resolution gene expression profiling for simultaneous kinetic parameter analysis of RNA synthesis and decay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Hydrazinopurine protocol for TUC-seq analysis of RNA decay]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b103314#6-hydrazinopurine-protocol-for-tuc-seq-analysis-of-rna-decay\]](https://www.benchchem.com/product/b103314#6-hydrazinopurine-protocol-for-tuc-seq-analysis-of-rna-decay)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com